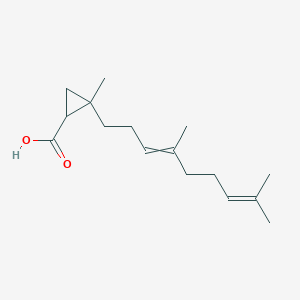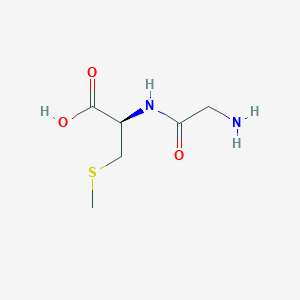![molecular formula C11H15Cl2OTl B14593004 Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane CAS No. 61368-74-9](/img/structure/B14593004.png)
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane is a chemical compound that belongs to the class of organothallium compounds. These compounds are characterized by the presence of a thallium atom bonded to organic groups. Thallium is a heavy metal with unique chemical properties, making its compounds of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane typically involves the reaction of thallium(III) chloride with 2-phenyl-2-[(propan-2-yl)oxy]ethanol. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of thallium and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert the thallium(III) center to thallium(I).
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in solvents like ethanol or acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) oxide, while substitution reactions can produce a variety of organothallium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.
Biology: Research is ongoing to explore its potential as a biological probe due to the unique properties of thallium.
Medicine: Thallium compounds have been studied for their potential use in radiopharmaceuticals for imaging and therapy.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane exerts its effects involves the interaction of the thallium center with various molecular targets. Thallium can form strong bonds with sulfur and nitrogen-containing ligands, which can affect the function of enzymes and other proteins. The pathways involved include the disruption of cellular processes and the induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}lead(II)
- Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}mercury(II)
- Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}tin(IV)
Uniqueness
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane is unique due to the presence of thallium, which imparts distinct chemical and physical properties compared to its analogs with lead, mercury, or tin. Thallium’s ability to form stable complexes with a variety of ligands makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
61368-74-9 |
|---|---|
Molekularformel |
C11H15Cl2OTl |
Molekulargewicht |
438.52 g/mol |
IUPAC-Name |
dichloro-(2-phenyl-2-propan-2-yloxyethyl)thallane |
InChI |
InChI=1S/C11H15O.2ClH.Tl/c1-9(2)12-10(3)11-7-5-4-6-8-11;;;/h4-10H,3H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
ZAXYPWUFPFWTJM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)OC(C[Tl](Cl)Cl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)

![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)


